Tert-butyl 3-[(piperidin-4-yl)methyl]pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 3-[(piperidin-4-yl)methyl]pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by a tert-butyl ester group attached to a pyrrolidine ring, which is further connected to a piperidine moiety. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[(piperidin-4-yl)methyl]pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-aminopiperidine-1-carboxylate with a suitable pyrrolidine derivative under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is common in industrial settings to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-[(piperidin-4-yl)methyl]pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the tert-butyl ester group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Tert-butyl 3-[(piperidin-4-yl)methyl]pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl 3-[(piperidin-4-yl)methyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways . The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Piperidine
- Pyrrolidine
- Tert-butyl 4-[(piperidin-4-yl)methyl]pyrrolidine-1-carboxylate
Uniqueness
Tert-butyl 3-[(piperidin-4-yl)methyl]pyrrolidine-1-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a tert-butyl ester group with a piperidine and pyrrolidine moiety makes it a versatile compound in various research applications .
Properties
CAS No. |
1781848-90-5 |
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Molecular Formula |
C15H28N2O2 |
Molecular Weight |
268.39 g/mol |
IUPAC Name |
tert-butyl 3-(piperidin-4-ylmethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)17-9-6-13(11-17)10-12-4-7-16-8-5-12/h12-13,16H,4-11H2,1-3H3 |
InChI Key |
KTJJEPOLJHRYDR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CC2CCNCC2 |
Origin of Product |
United States |
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